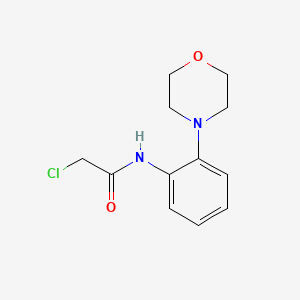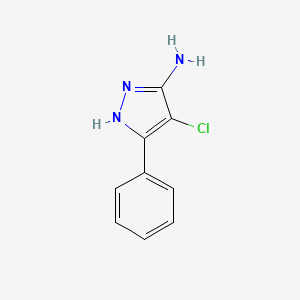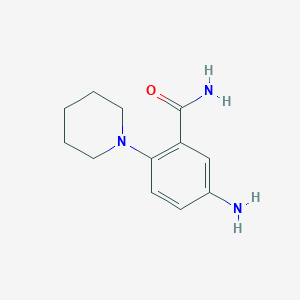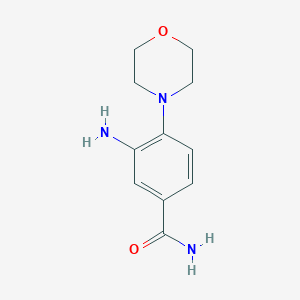![molecular formula C17H17N3O B1299905 8-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one CAS No. 436087-66-0](/img/structure/B1299905.png)
8-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of nickel complexes bearing N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives is achieved through a one-pot reaction involving 8-aminoquinolines, 1-(pyridine-2-yl) ketones, and nickel halides. This process results in the formation of nickel complexes that exhibit two distinct structural forms in their solid states: dimeric with octahedral-coordinated geometry and monomeric with distorted trigonal-bipyramidal geometry. These complexes, when activated by Et2AlCl and with Cy3P as an auxiliary ligand, demonstrate significant catalytic activities for ethylene oligomerization, with one system reaching an activity of 4.9 × 10^7 g mol^-1(Ni) h^-1. The study carefully examines the effects of steric and electronic substituent influences, as well as the impact of different catalytic conditions, particularly focusing on the relationship between reactivity and auxiliary R3P ligands .
Molecular Structure Analysis
The molecular structure of the synthesized nickel complexes is characterized using elemental and spectroscopic analyses, complemented by X-ray diffraction analyses. These analyses reveal the presence of two types of structures in the solid state: a dimeric form with an octahedral coordination geometry and a monomeric form with a distorted trigonal-bipyramidal geometry. The structural variations are likely to influence the catalytic properties of these complexes, as evidenced by the varying catalytic activities observed under different conditions .
Chemical Reactions Analysis
The nickel complexes synthesized in the study are primarily used for the oligomerization of ethylene, a reaction that is significantly enhanced by the presence of Et2AlCl and auxiliary R3P ligands. The study provides a detailed investigation into the influence of substituents and catalytic conditions on the reactivity of these complexes. Additionally, the reactivity of related quinoline derivatives is explored in the context of antiplasmodial and antifungal activities. For instance, (3-pyrrolin-1-yl)quinolines undergo bromination reactions, and (2-oxopyrrolidin-1-yl)quinolines react with lithium aluminum hydride and methyllithium, leading to a variety of functionalized quinolines with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of the nickel complexes and their quinoline derivatives are inferred from their synthesis and molecular structures. The complexes' catalytic properties are particularly noteworthy, with high activity in ethylene oligomerization. The study also explores the biological activity of functionalized quinoline derivatives, revealing moderate micromolar potency against a chloroquine-sensitive strain of Plasmodium falciparum, and in some cases, activity against a chloroquine-resistant strain. Furthermore, certain (hydroxyalkylamino)quinolines exhibit promising antifungal activities against Rhodotorula bogoriensis and Aspergillus flavus, indicating the potential for these compounds in medicinal applications .
科学的研究の応用
Corrosion Inhibition
Quinoline derivatives are recognized for their anticorrosive properties. They exhibit effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. The presence of polar substituents like hydroxyl, methoxy, amino, and nitro groups enhances their adsorption and contributes to their anticorrosive efficiency (C. Verma, M. Quraishi, E. Ebenso, 2020).
Biological Significance
The biological significance of quinoline and its derivatives extends to their potential in treating various diseases. For instance, quinoline derivatives have been studied for their antimalarial properties, highlighting the importance of understanding their metabolism and interaction with human physiology (A. Strother et al., 1981). Additionally, the role of kynurenines, metabolites in the tryptophan pathway that include quinolinic acid, has been explored in disorders of the central nervous system, suggesting neuroprotective possibilities (E. Vámos et al., 2009).
Optoelectronic Materials
Quinazoline and pyrimidine derivatives, which share structural similarities with quinoline, have been recognized for their applications in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, show promise in the creation of novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (G. Lipunova et al., 2018).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
8-methyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-4-2-6-14-8-15(17(21)20-16(12)14)11-19-10-13-5-3-7-18-9-13/h2-9,19H,10-11H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRLMDDERNBGIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CNCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299832.png)

![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299840.png)

![1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B1299846.png)




